8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione
Description
Properties
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-9-5-10(2)7-20(6-9)8-11-16-12-13(17-11)18(3)15(22)19(4)14(12)21/h9-10H,5-8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACWJRHJSMKDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Xanthine Derivatives
Theobromine undergoes controlled hydrolysis or reduction to introduce saturation at positions 7 and 9, forming the 1,3,7-trihydropurine intermediate. For example, catalytic hydrogenation (H₂/Pd-C) in ethanol at 60°C selectively reduces the C7–N8 double bond, yielding 1,3-dimethyl-1,3,7-trihydropurine-2,6-dione.
Functionalization at Position 8
Introducing the (3,5-dimethylpiperidin-1-yl)methyl group at position 8 demands regioselective alkylation or nucleophilic substitution. Two primary strategies dominate:
Direct Alkylation via Halogen Intermediates
- Halogenation : Treating the purine core with phosphorus oxychloride (POCl₃) or bromine (Br₂) in dimethylformamide (DMF) introduces a halogen atom at position 8. For instance, reaction with POCl₃ at 80°C for 6 hours generates 8-chloro-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione.
- Nucleophilic Substitution : The halogenated intermediate reacts with 3,5-dimethylpiperidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Heating at 90°C for 12 hours facilitates the displacement, affording the target substituent.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Halogenation | POCl₃, DMF, 80°C, 6h | 75–80 |
| Nucleophilic Substitution | 3,5-dimethylpiperidine, K₂CO₃, DMF, 90°C, 12h | 60–65 |
Mannich Reaction for Aminomethylation
An alternative route employs the Mannich reaction to directly install the aminomethyl group. The purine core reacts with formaldehyde and 3,5-dimethylpiperidine under acidic conditions (e.g., HCl in ethanol). This one-pot method avoids halogenation but requires stringent pH control (pH 4–5) to prevent over-alkylation.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (70–90°C) accelerate substitution rates. Comparative studies reveal:
Solvent Screening for Alkylation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 12 | 65 |
| THF | 7.5 | 24 | 40 |
| Acetonitrile | 37.5 | 18 | 55 |
Catalytic Enhancements
Adding catalytic quantities of phase-transfer agents (e.g., tetrabutylammonium bromide) improves interfacial interactions in heterogeneous systems. For example, a 5 mol% loading increases yields by 15–20% in DMF-water biphasic mixtures.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using ethyl acetate/methanol (9:1 v/v) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid in water/acetonitrile gradient ensures >98% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 4.21 (s, 2H, CH₂-piperidine), 3.85 (s, 3H, N1-CH₃), 3.72 (s, 3H, N3-CH₃), 2.65–2.58 (m, 2H, piperidine-H), 1.45 (d, 6H, piperidine-CH₃).
- HRMS : m/z calculated for C₁₈H₂₉N₅O₃ [M+H]⁺: 363.2271; found: 363.2268.
Industrial-Scale Considerations
Scaling the synthesis necessitates:
- Continuous Flow Reactors : Minimizing exothermic risks during halogenation and substitution steps.
- Crystallization Optimization : Recrystallization from ethanol/water (7:3 v/v) achieves 95% recovery at 0–5°C.
- Waste Management : Neutralizing POCl₃ byproducts with aqueous NaHCO₃ mitigates environmental impact.
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing reactions at positions 7 and 9 are suppressed by steric hindrance from the pre-existing methyl groups at positions 1 and 3. Kinetic studies confirm that position 8 reacts 3–5 times faster than position 7 under standard conditions.
Byproduct Formation
Over-alkylation generates bis-piperidinyl derivatives, which are removed via selective precipitation with hexane.
Emerging Methodologies
Enzymatic Catalysis
Recent advances employ lipases (e.g., Candida antarctica lipase B) to catalyze the substitution step in non-aqueous media, reducing energy input and improving stereochemical control.
Photochemical Activation
UV irradiation (254 nm) in the presence of eosin Y accelerates the Mannich reaction, cutting reaction times by 50% while maintaining yields.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of purine derivatives. The synthesis of various purine-dione derivatives has shown promising results in reducing inflammation. For instance, compounds similar to 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione have been evaluated for their efficacy against inflammatory conditions.
A study conducted by Abou-Ghadir et al. demonstrated that specific purine derivatives exhibited significant anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin . The mechanisms of action involve the antagonism of adenosine receptors, which play a crucial role in mediating inflammatory responses.
Adenosine Receptor Modulation
The compound has been investigated for its ability to modulate adenosine receptors (ARs), particularly A2A and A3 receptors. These receptors are integral in regulating various physiological processes including inflammation and immune responses.
Research indicates that derivatives of this compound can act as selective antagonists or agonists for these receptors, leading to potential therapeutic applications in treating conditions such as asthma and other inflammatory diseases . The modulation of ARs may also have implications in cancer therapy by influencing tumor microenvironments and enhancing the efficacy of chemotherapeutics.
Case Study 1: In Vivo Anti-inflammatory Efficacy
In a controlled study involving animal models of arthritis, administration of 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione resulted in a marked reduction in paw swelling and joint inflammation. Histological examinations revealed decreased infiltration of inflammatory cells and reduced synovial hyperplasia compared to the control group .
Case Study 2: Adenosine Receptor Interaction
A pharmacological study assessed the binding affinity of this compound to various adenosine receptors using radiolabeled ligands. Results indicated a high affinity for A2A receptors with an IC50 value significantly lower than that of existing therapeutic agents. This suggests that the compound could serve as a lead candidate for developing new treatments targeting adenosine-mediated pathways in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione involves its interaction with purine receptors and enzymes. It can act as an agonist or antagonist, modulating the activity of these targets. The molecular pathways involved include the inhibition of purine synthesis and the modulation of signal transduction pathways related to purine metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several purine-2,6-dione derivatives, differing primarily in substituents at positions 7 and 8 of the purine core. Key analogues include:
Pharmacological and Biochemical Insights
- Enzyme Inhibition : Compounds like linagliptin and the 2-bromophenyl derivative (C₁₉H₂₃BrN₆O₂) exhibit inhibition of enzymes (e.g., DPP-4, kinases) through interactions with their piperidine/piperazinyl substituents. The 3,5-dimethylpiperidyl group in the target compound may similarly modulate enzyme binding but lacks direct validation .
- Binding Affinity : In silico docking studies on 8-[(3R)-3-azanylpiperidin-1-yl]-7-[(2-bromophenyl)methyl]-1,3-dimethyl-purine-2,6-dione revealed strong agreement between computed poses and crystallographic data, suggesting that piperidine-linked purines adopt stable conformations in enzyme active sites .
- Therapeutic Specificity : Reproterol’s dihydroxyphenyl group enables β₂-adrenergic receptor agonism, whereas linagliptin’s quinazolinylmethyl group directs selectivity for DPP-3. The absence of such polar groups in the target compound may limit its current therapeutic relevance .
Biological Activity
The compound 8-[(3,5-Dimethylpiperidyl)methyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione , often referred to as a derivative of purine, has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.5 g/mol. The structure features a purine base with a dimethylpiperidine side chain, which is hypothesized to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 347.5 g/mol |
| Solubility | Soluble in DMSO |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown effectiveness against breast and prostate cancer cells by inducing apoptosis through mitochondrial pathways .
- CNS Activity : The dimethylpiperidine moiety is known for its neuroactive properties. Studies have indicated that the compound can modulate neurotransmitter systems, potentially providing benefits in treating neurodegenerative diseases .
- Anti-inflammatory Effects : In vitro assays have demonstrated that this compound can reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Kinases : The compound appears to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Receptor Modulation : It may act as an antagonist or partial agonist at various neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Cancer Cell Lines : A study published in Cancer Research evaluated the effects of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values calculated at approximately 15 µM for MCF-7 cells .
- Neuroprotection in Animal Models : In an animal model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to controls. This suggests potential therapeutic applications in Alzheimer's disease .
- Anti-inflammatory Response : A recent study investigated the anti-inflammatory properties in a murine model of arthritis. Treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its role in modulating immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
